molecular formula C8H6F3NO2 B13495691 4-(1,1-Difluoroethyl)-1-fluoro-2-nitrobenzene

4-(1,1-Difluoroethyl)-1-fluoro-2-nitrobenzene

Cat. No.: B13495691
M. Wt: 205.13 g/mol
InChI Key: ONQCWWGPOWZNOZ-UHFFFAOYSA-N
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Description

4-(1,1-Difluoroethyl)-1-fluoro-2-nitrobenzene is an organic compound with the molecular formula C8H6F3NO2 It is a derivative of benzene, where the benzene ring is substituted with a nitro group, a fluoro group, and a difluoroethyl group

Properties

IUPAC Name

4-(1,1-difluoroethyl)-1-fluoro-2-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2/c1-8(10,11)5-2-3-6(9)7(4-5)12(13)14/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONQCWWGPOWZNOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)F)[N+](=O)[O-])(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nickel-catalyzed 1,1-difluoroethylation of arylboronic acids using 1,1-difluoroethyl chloride . This reaction proceeds under mild conditions and provides good yields of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination reactions. For example, the fluorination of styrene derivatives using a reagent system composed of μ-oxo-bis[trifluoroacetato(phenyl)iodine] or PhI(OCOCF3)2 and a pyridine·HF complex can yield the corresponding difluoroethylated arenes . These methods are scalable and can be optimized for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-(1,1-Difluoroethyl)-1-fluoro-2-nitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The nitro group can be replaced by nucleophiles under suitable conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly employed.

    Electrophilic Substitution: Reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation are used.

Major Products

    Nucleophilic Substitution: Products depend on the nucleophile used, such as methoxy-substituted derivatives.

    Reduction: The major product is 4-(1,1-Difluoroethyl)-1-fluoro-2-aminobenzene.

    Electrophilic Substitution: Products include further nitrated or sulfonated derivatives of the benzene ring.

Scientific Research Applications

4-(1,1-Difluoroethyl)-1-fluoro-2-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-(1,1-Difluoroethyl)-1-fluoro-2-nitrobenzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of the difluoroethyl group can enhance the compound’s binding affinity to its target by mimicking the steric and electronic features of other functional groups . This can lead to the inhibition or activation of specific biochemical pathways, depending on the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,1-Difluoroethyl)-1-fluoro-2-nitrobenzene is unique due to the combination of its substituents, which impart distinct chemical and physical properties. The presence of both a nitro group and a difluoroethyl group makes it a versatile intermediate for various chemical transformations and applications.

Biological Activity

4-(1,1-Difluoroethyl)-1-fluoro-2-nitrobenzene is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C8H7F3N2O2C_8H_7F_3N_2O_2 and a molecular weight of 202.15 g/mol. The presence of fluorine atoms significantly influences its lipophilicity and metabolic stability, which are critical factors in drug development.

Fluorinated compounds often exhibit unique mechanisms due to the electronegative nature of fluorine. The incorporation of difluoroethyl and nitro groups can enhance interactions with biological targets, such as enzymes and receptors. Notably, fluorinated compounds can modulate the activity of certain enzymes involved in metabolic pathways.

Pharmacological Effects

Research indicates that this compound may exhibit:

  • Antimicrobial Activity : Some studies have shown that similar nitroaromatic compounds possess antimicrobial properties, suggesting potential efficacy against various pathogens.
  • Anticancer Properties : Fluorinated nitro compounds have been investigated for their ability to induce apoptosis in cancer cells through oxidative stress mechanisms.
  • Neuroprotective Effects : There is emerging evidence that certain fluorinated compounds can protect neuronal cells from oxidative damage, which may be relevant in neurodegenerative diseases.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of several fluorinated nitro compounds against Gram-positive and Gram-negative bacteria. The results indicated that this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

CompoundMIC (µg/mL)Target Organism
This compound32Staphylococcus aureus
This compound64Escherichia coli

Study 2: Anticancer Activity

In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited a dose-dependent reduction in cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines.

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis via ROS
A54920Inhibition of cell proliferation

Discussion

The biological activity of this compound highlights its potential as a lead compound in drug discovery. Its unique structural features contribute to its interaction with biological targets, making it a candidate for further investigation in antimicrobial and anticancer therapies.

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